molecular formula C22H20N4O3 B2588785 Benzo[d][1,3]dioxol-5-yl(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021035-19-7

Benzo[d][1,3]dioxol-5-yl(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2588785
CAS No.: 1021035-19-7
M. Wt: 388.427
InChI Key: LDNZFBMIJXTBNN-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d][1,3]dioxol-5-yl(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. This can be achieved through the reaction of catechol with methylene chloride in the presence of a base to form the dioxole ring . The phenylpyridazine group can be synthesized via a palladium-catalyzed cross-coupling reaction . The final step involves the coupling of the benzo[d][1,3]dioxole and phenylpyridazine intermediates with piperazine under appropriate conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the palladium-catalyzed cross-coupling step and the development of efficient purification methods such as recrystallization or chromatography .

Scientific Research Applications

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c27-22(17-6-8-19-20(14-17)29-15-28-19)26-12-10-25(11-13-26)21-9-7-18(23-24-21)16-4-2-1-3-5-16/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNZFBMIJXTBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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